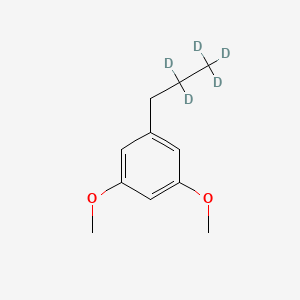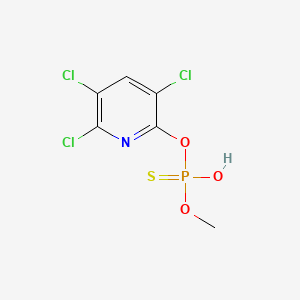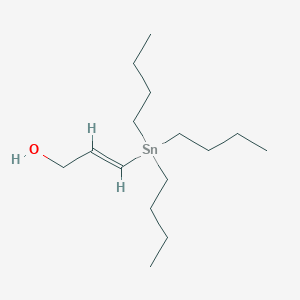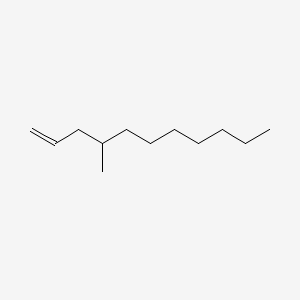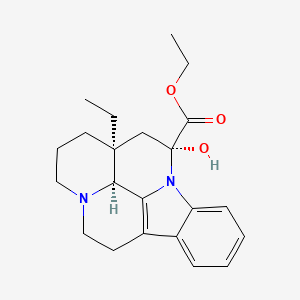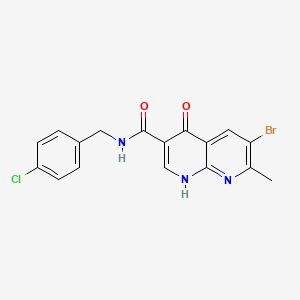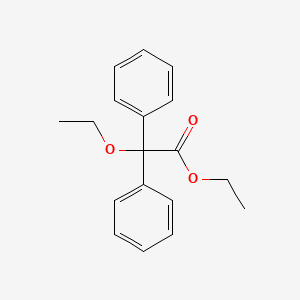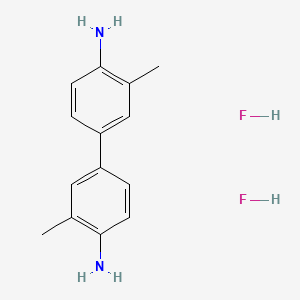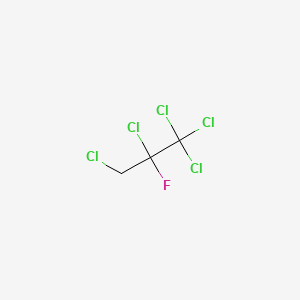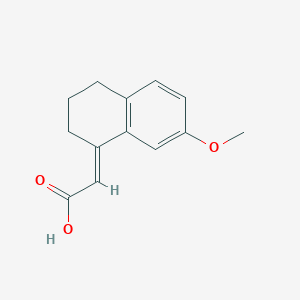
1,3-Didodecanoyl-2-tetradecanoyl-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Didodecanoyl-2-tetradecanoyl-glycerol is a triglyceride compound with the molecular formula C41H78O6 and a molecular weight of 667.05 g/mol . This compound is a type of glyceride, which is an ester formed from glycerol and fatty acids. It is commonly found in natural fats and oils.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Didodecanoyl-2-tetradecanoyl-glycerol can be synthesized through esterification reactions involving glycerol and the corresponding fatty acids. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-pressure and high-temperature reactors to facilitate the esterification process. Enzymatic methods using lipases are also employed to achieve regioselective esterification, which ensures the correct positioning of fatty acids on the glycerol backbone .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Didodecanoyl-2-tetradecanoyl-glycerol undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed to yield glycerol and the corresponding fatty acids.
Oxidation: The fatty acid chains can undergo oxidation to form peroxides and other oxidative products.
Transesterification: This reaction involves the exchange of fatty acid groups with other alcohols or fatty acids.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Oxidation: Performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Transesterification: Catalyzed by alkali metals or enzymes such as lipases.
Major Products Formed
Hydrolysis: Glycerol and lauric acid (from dodecanoyl groups) and myristic acid (from tetradecanoyl group).
Oxidation: Various peroxides and shorter-chain fatty acids.
Transesterification: New glycerides with different fatty acid compositions.
Aplicaciones Científicas De Investigación
1,3-Didodecanoyl-2-tetradecanoyl-glycerol has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of cosmetics, food additives, and biodegradable lubricants.
Mecanismo De Acción
The mechanism of action of 1,3-Didodecanoyl-2-tetradecanoyl-glycerol involves its interaction with lipid metabolic pathways. It is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic processes. The compound can also modulate membrane fluidity and influence signal transduction pathways by altering the lipid composition of cellular membranes .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Didodecanoyl-3-tetradecanoyl-rac-glycerol: Similar in structure but differs in the positioning of fatty acids on the glycerol backbone.
1,3-Dioleoyl-2-palmitoylglycerol: Contains oleic acid and palmitic acid instead of lauric and myristic acids.
1,2-Dilauroyl-3-myristoyl-rac-glycerol: Another regioisomer with lauric and myristic acids.
Uniqueness
1,3-Didodecanoyl-2-tetradecanoyl-glycerol is unique due to its specific fatty acid composition and the positioning of these acids on the glycerol backbone. This unique structure influences its physical properties, such as melting point and solubility, and its biological activity .
Propiedades
Fórmula molecular |
C41H78O6 |
|---|---|
Peso molecular |
667.1 g/mol |
Nombre IUPAC |
1,3-di(dodecanoyloxy)propan-2-yl tetradecanoate |
InChI |
InChI=1S/C41H78O6/c1-4-7-10-13-16-19-20-23-26-29-32-35-41(44)47-38(36-45-39(42)33-30-27-24-21-17-14-11-8-5-2)37-46-40(43)34-31-28-25-22-18-15-12-9-6-3/h38H,4-37H2,1-3H3 |
Clave InChI |
BCDYJLJKDFUANG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC)COC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


